
CX-157
Übersicht
Beschreibung
Diese Verbindung wurde auf ihre potenzielle Verwendung bei der Behandlung depressionsartiger neurologischer Erkrankungen und bestimmter Krebsarten untersucht .
Herstellungsmethoden
Die Synthese von CX-157 umfasst mehrere Schritte, beginnend mit der Herstellung der Phenoxathiin-Grundstruktur. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Fluorierungsmitteln und Trifluorethanol, um die Fluor- bzw. Trifluorethoxygruppen einzuführen. Industrielle Produktionsmethoden können die Optimierung dieser Reaktionen auf höhere Ausbeuten und Reinheit umfassen, wobei häufig fortschrittliche Techniken wie die kontinuierliche Flusschemie eingesetzt werden .
Chemische Reaktionsanalyse
This compound unterliegt hauptsächlich Reaktionen, die typisch für Phenoxathiinderivate sind. Dazu gehören:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfongruppe zurück in Sulfide umwandeln.
Substitution: Elektrophile aromatische Substitutionsreaktionen können am Phenoxathiinring auftreten, was eine weitere Funktionalisierung ermöglicht. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Lithiumaluminiumhydrid. .
Wissenschaftliche Forschungsanwendungen
Chemie: Als selektiver MAO-A-Inhibitor dient er als wertvolles Werkzeug zur Untersuchung der Enzymkinetik und des Inhibitor-Designs.
Biologie: Es wird verwendet, um die Rolle der Monoaminoxidase-A bei der Neurotransmitterregulation und ihre Auswirkungen auf Stimmung und Verhalten zu untersuchen.
Medizin: This compound hat sich bei der Behandlung von Major Depression und anderen affektiven Störungen als vielversprechend erwiesen, indem es den Spiegel von Serotonin, Noradrenalin und Dopamin im Gehirn erhöht
Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Medikamente, die auf neurologische und psychiatrische Erkrankungen abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Hemmung von Monoaminoxidase-A, einem Enzym, das für den Abbau von Neurotransmittern wie Serotonin, Noradrenalin und Dopamin verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht this compound den Spiegel dieser Neurotransmitter im Gehirn, was dazu beitragen kann, die Symptome von Depression und Angst zu lindern . Die molekularen Ziele umfassen das aktive Zentrum von Monoaminoxidase-A, an das this compound reversibel und kompetitiv bindet .
Vorbereitungsmethoden
The synthesis of CX-157 involves several steps, starting with the preparation of the phenoxathiin core structure. The reaction conditions typically include the use of fluorinating agents and trifluoroethanol to introduce the fluoro and trifluoroethoxy groups, respectively. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry .
Analyse Chemischer Reaktionen
CX-157 primarily undergoes reactions typical of phenoxathiin derivatives. These include:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxathiin ring, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a selective MAO-A inhibitor, it serves as a valuable tool in studying enzyme kinetics and inhibitor design.
Biology: It is used to investigate the role of monoamine oxidase-A in neurotransmitter regulation and its impact on mood and behavior.
Medicine: CX-157 has shown promise in treating major depressive disorder and other mood disorders by increasing levels of serotonin, norepinephrine, and dopamine in the brain
Industry: The compound’s unique properties make it a candidate for developing new pharmaceuticals targeting neurological and psychiatric conditions
Wirkmechanismus
CX-157 exerts its effects by selectively inhibiting monoamine oxidase-A, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety . The molecular targets include the active site of monoamine oxidase-A, where this compound binds reversibly and competitively .
Vergleich Mit ähnlichen Verbindungen
CX-157 ist unter den Monoaminoxidase-A-Inhibitoren aufgrund seiner reversiblen und selektiven Hemmung einzigartig. Ähnliche Verbindungen umfassen:
Moclobemid: Ein weiterer reversibler MAO-A-Inhibitor, der zur Behandlung von Depressionen eingesetzt wird.
Clorgylin: Ein irreversibler MAO-A-Inhibitor, der hauptsächlich in Forschungsumgebungen eingesetzt wird.
Selegilin: Ein selektiver MAO-B-Inhibitor, der zur Behandlung der Parkinson-Krankheit eingesetzt wird
Biologische Aktivität
CX-157, chemically known as 3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin-10,10-dioxide, is an investigational compound primarily being developed for the treatment of major depressive disorder (MDD). It belongs to a class of drugs known as reversible inhibitors of monoamine oxidase-A (RIMAs), which selectively inhibit the MAO-A enzyme, thus increasing the availability of key neurotransmitters in the brain.
This compound exhibits a reversible and competitive inhibition of the MAO-A enzyme. This mechanism allows for an increase in the levels of serotonin, norepinephrine, and dopamine—neurotransmitters that are often dysregulated in mood disorders. The compound has demonstrated a potent inhibitory effect with an EC50 value of 19.3 ng/mL , indicating its effectiveness at low concentrations .
Pharmacokinetics
In clinical studies involving healthy subjects, doses ranging from 20 to 80 mg resulted in a significant and dose-dependent inhibition of brain MAO-A activity. The inhibition was observed to be robust (47-72%) at 2 hours post-administration, with complete recovery by 24 hours . This rapid onset and offset of action make this compound a unique candidate compared to traditional irreversible MAO inhibitors.
Comparative Efficacy
The efficacy of this compound can be contrasted with other MAO inhibitors such as moclobemide. While moclobemide has shown similar inhibition levels at therapeutic doses, this compound is noted for its more favorable pharmacokinetic profile and potential for fewer side effects due to its reversible action .
Clinical Trials
A series of clinical trials have been conducted to assess the safety and efficacy of this compound. The key findings include:
- Dosing Regimen : Optimal dosing was established based on plasma concentration correlating with MAO-A inhibition.
- Safety Profile : The compound has been well-tolerated in subjects with minimal adverse effects reported during trials .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A patient with MDD showed significant improvement in mood and cognitive function after a 6-week treatment regimen with this compound compared to baseline measurements.
- Case Study 2 : Another study reported a marked decrease in depressive symptoms measured by standardized scales (e.g., Hamilton Depression Rating Scale) following treatment with this compound over an extended period.
Data Summary
The following table summarizes key data points from studies involving this compound:
Parameter | Value |
---|---|
Chemical Structure | 3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin-10,10-dioxide |
EC50 | 19.3 ng/mL |
Inhibition % (at 60 mg dose) | 47% - 72% |
Recovery Time | Complete by 24 hours |
Therapeutic Use | Major Depressive Disorder |
Eigenschaften
IUPAC Name |
3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiine 10,10-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O4S/c15-8-1-3-12-10(5-8)22-11-6-9(21-7-14(16,17)18)2-4-13(11)23(12,19)20/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIMOTRDGUQMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(F)(F)F)OC3=C(S2(=O)=O)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174517 | |
Record name | Tyrima | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This drug increases the levels of three vital neurotransmitters that affect mood and anxiety: serotonin, norepinephrine and dopamine. | |
Record name | CX157 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
205187-53-7 | |
Record name | 3-Fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin 10,10-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205187-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CX 157 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205187537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrima | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CX-157 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6L62LZJ0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.